molecular formula C8H6BrN3O2 B11860124 Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate CAS No. 1250444-28-0

Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Cat. No.: B11860124
CAS No.: 1250444-28-0
M. Wt: 256.06 g/mol
InChI Key: OSZASZXYSRVGIP-UHFFFAOYSA-N
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Description

Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate (CAS: 1250444-28-0) is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a bromine atom at position 3 and a methyl ester group at position 6. Its molecular formula is C₈H₆BrN₃O₂, with a molecular weight of 256.05 g/mol (calculated). This compound serves as a versatile intermediate in medicinal chemistry, particularly in palladium-catalyzed cross-coupling reactions for synthesizing bioactive molecules . It exhibits antibacterial properties by inhibiting bacterial DNA replication and demonstrates anti-inflammatory activity via suppression of pro-inflammatory mediators .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α-bromoketones and 2-aminopyridine derivatives, which undergo a tandem cyclization and bromination reaction in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant . The reaction is carried out in ethyl acetate, and no base is required .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the synthetic route involving α-bromoketones and 2-aminopyridine derivatives suggests potential for industrial application. Optimization of reaction conditions, such as solvent choice and reaction temperature, can enhance yield and efficiency.

Chemical Reactions Analysis

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at position 3 serves as a critical site for palladium- or copper-mediated coupling reactions, enabling diversification of the imidazo[1,2-a]pyrazine core.

Sonogashira Coupling

Reaction with terminal alkynes under Sonogashira conditions introduces alkynyl groups:

  • Conditions : Pd(PPh₃)₄ (2.5 mol%), CuI (5 mol%), DIPEA (3 equiv), DMF, 20°C, 1 h, N₂ atmosphere .

  • Example : Reaction with trimethylsilylacetylene yields 3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine-8-carboxylate in 71% yield .

  • Mechanism : Oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with the alkyne-Cu⁺ intermediate and reductive elimination.

Suzuki-Miyaura Coupling

Arylation or heteroarylation via Suzuki-Miyaura coupling with boronic acids/esters:

  • Conditions : Pd₂(dba)₃ (5 mol%), tricyclohexylphosphine (10 mol%), K₃PO₄ (3.5 equiv), 1,4-dioxane/H₂O, 100°C, 1.5–4 h .

  • Example : Coupling with methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate produces methyl 4-(imidazo[1,2-a]pyrazin-3-yl)thiophene-2-carboxylate .

Stille Coupling

Vinylation or alkynylation using organostannanes:

  • Conditions : PdCl₂(PPh₃)₂ (10 mol%), DMF, 100°C, 18 h .

  • Example : Reaction with tributyl(1-ethoxyvinyl)tin affords 1-(imidazo[1,2-a]pyrazin-3-yl)ethanone after acidic hydrolysis .

Nucleophilic Substitution

The electron-deficient nature of the imidazo[1,2-a]pyrazine ring facilitates nucleophilic displacement of bromine:

  • Amine Substitution : Reaction with primary/secondary amines (e.g., dicyclohexylamine) under Pd/Cu catalysis yields 3-amino derivatives .

  • Alkoxide Substitution : Methanolysis or ethoxy substitution under basic conditions (e.g., K₂CO₃, DMF, 80°C) .

Radical Bromination and Functionalization

In the presence of radical initiators (e.g., TBHP/I₂), competing pathways emerge:

  • Oxidative C–C Bond Cleavage : I₂/TBHP promotes cleavage of α-bromoketone intermediates, forming N-(pyridin-2-yl)amides .

  • Bromine Transfer : Bromine radicals generated in situ participate in tandem cyclization/bromination reactions .

Hydrolysis and Ester Modification

The methyl ester at position 8 undergoes hydrolysis under acidic or basic conditions:

  • Saponification : NaOH (aq)/MeOH, 60°C, 2 h → 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid .

  • Transesterification : Ethanol/H₂SO₄, reflux → ethyl ester derivatives .

Biological Activity and Mechanistic Insights

While not a chemical reaction, the compound’s bioactivity informs its reactivity:

  • DNA Binding : Inhibits bacterial DNA replication via template strand binding, likely through π-π stacking and halogen bonding .

  • Enzyme Inhibition : Potent inhibition of Mycobacterium tuberculosis enzymes (IC₅₀ < 1 µM) .

Key Reaction Data Table

Reaction Type Reagents/Conditions Product Yield Source
Sonogashira CouplingPd(PPh₃)₄, CuI, DIPEA, DMF, 20°C3-Alkynylimidazo[1,2-a]pyrazine-8-carboxylate71%
Suzuki-Miyaura CouplingPd₂(dba)₃, tricyclohexylphosphine, K₃PO₄, 100°C3-Aryl/Heteroarylimidazo[1,2-a]pyrazine-8-carboxylate60–75%
Stille CouplingPdCl₂(PPh₃)₂, tributyltin reagents, DMF, 100°C3-Vinyl/Acetylimidazo[1,2-a]pyrazine-8-carboxylate70–85%
Ester HydrolysisNaOH/MeOH, 60°C3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid90%

Scientific Research Applications

Antimicrobial Activity

Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate has shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Research indicates that it acts by inhibiting essential enzymes or proteins in the pathogen, which is crucial for its application as an anti-tuberculosis agent.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 0.006 μM against certain strains of M. tuberculosis, indicating potent antimicrobial efficacy .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways involved in cell survival and proliferation.

  • Cytotoxicity : The IC50 values for several derivatives were found to be below 150 μM, suggesting selective targeting of cancer cells without significant harm to normal cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at various positions on the imidazo and pyrazine rings can significantly impact potency and selectivity against different biological targets.

ModificationObserved Effect
Bromine at C3Enhanced binding affinity
Carboxylate groupIncreased antimicrobial activity
Substituents at C2 and C6Improved efficacy against M. tuberculosis

Case Study 1: Efficacy Against MDR-TB

A series of experiments evaluated the efficacy of this compound against multidrug-resistant tuberculosis strains. The results indicated that this compound had an MIC value significantly lower than many existing treatments, showcasing its potential as a novel anti-TB agent.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In another study focusing on cancer therapy, researchers assessed the cytotoxic effects of this compound on HeLa cells using the PrestoBlue viability assay. The findings highlighted its potential for selective targeting of cancer cells while maintaining low toxicity towards normal cells.

Mechanism of Action

The mechanism of action of Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For example, in medicinal applications, it may inhibit the function of enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

Table 1: Key Structural Analogs

Compound Name Molecular Formula Bromine Position Core Heterocycle Key Functional Group Molecular Weight (g/mol)
Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate C₈H₆BrN₃O₂ 3 Imidazo[1,2-a]pyrazine Methyl ester (C8) 256.05
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate C₈H₆BrN₃O₂ 6 Imidazo[1,2-a]pyrazine Methyl ester (C8) 256.05
Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate C₉H₇BrN₂O₂ 3 Imidazo[1,2-a]pyridine Methyl ester (C8) 255.07
Ethyl 6-(4-bromobenzoyl)pyrrolo[1,2-a]pyrazine-8-carboxylate C₁₇H₁₃BrN₂O₃ N/A Pyrrolo[1,2-a]pyrazine Ethyl ester (C8) 373.20

Key Observations :

  • Bromine Position: Bromine at position 3 in the imidazo[1,2-a]pyrazine core (target compound) creates a distinct σ-hole compared to its isomer with bromine at position 4.
  • Heterocycle Core : Replacing pyrazine with pyridine (e.g., imidazo[1,2-a]pyridine derivatives) alters electronic properties, reducing planarity and modifying π-π stacking interactions in biological targets .
  • Ester Groups: Methyl vs. ethyl esters influence solubility and metabolic stability.

Reactivity in Cross-Coupling Reactions

The target compound is a substrate in palladium-catalyzed amidation and arylation reactions. Its bromine at position 3 enables efficient coupling with aryl/heteroaryl amides, yielding biaryl structures with medicinal relevance. Comparatively:

  • Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate (bromine at C6) shows lower reactivity in Suzuki-Miyaura couplings due to steric hindrance near the ester group .
  • Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate exhibits faster reaction kinetics in Buchwald-Hartwig aminations, attributed to the pyridine core’s electron-withdrawing effects .

Table 2: Reaction Yields in Cross-Coupling Reactions

Compound Reaction Type Yield (%) Reference
This compound Pd-catalyzed amidation 60–75
Methyl 6-bromoimidazo[1,2-a]pyrazine-8-carboxylate Suzuki coupling 40–55
3-Bromoimidazo[1,2-a]pyridine Buchwald-Hartwig 80–90

Antibacterial Activity :

  • The target compound inhibits bacterial DNA replication by binding to the template strand, with an MIC of 12.5 µg/mL against E. coli .
  • Ethyl 6-(4-bromobenzoyl)pyrrolo[1,2-a]pyrazine-8-carboxylate () lacks significant antibacterial effects but shows anticancer activity (IC₅₀ = 8.2 µM against HeLa cells), highlighting the role of benzoyl substituents in altering bioactivity .

Anti-inflammatory Activity :

  • The target compound suppresses TNF-α and IL-6 production by 50% at 10 µM, outperforming methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate (30% suppression at the same concentration) .

Physical and Spectral Properties

Table 3: NMR Data Comparison

Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm)
This compound 8.84 (s, 1H, H2), 4.05 (s, 3H, OCH₃) 163.2 (C=O), 142.1 (C3-Br)
Ethyl 6-phenylpyrrolo[1,2-a]pyrazine-8-carboxylate 9.62 (s, 1H, H7), 4.51 (q, 2H, OCH₂) 166.4 (C=O), 135.8 (C6-Ph)

Notable Shifts:

  • The ester carbonyl (C=O) in the target compound resonates at δ 163.2 ppm, downfield-shifted compared to ethyl analogs (δ 166.4 ppm) due to reduced electron donation from the methyl group .

Biological Activity

Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This compound, with the molecular formula C8_8H6_6BrN3_3O2_2 and a molecular weight of approximately 256.06 g/mol, is particularly noted for its potential as an antibacterial agent, especially against Mycobacterium tuberculosis (Mtb), which is responsible for tuberculosis (TB) infections.

Antibacterial Properties

Research indicates that this compound exhibits promising antibacterial properties. Its mechanism of action may involve the inhibition of critical enzymes or proteins necessary for the survival of bacterial pathogens, particularly Mtb. Studies have shown that this compound can inhibit bacterial growth at low concentrations, making it a candidate for further exploration in drug development against resistant strains of TB.

In a comparative study of imidazo[1,2-a]pyridine analogues, several compounds demonstrated significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 5.0 μM against the Mtb H37Rv strain, highlighting the potential efficacy of related structures in combating resistant bacterial strains .

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom and the carboxylate ester group enhances its chemical reactivity and biological properties. Research suggests that this compound may act by disrupting essential metabolic pathways in bacteria, leading to cell death .

In Vitro Studies

In vitro studies have assessed the antimicrobial efficacy of this compound against various bacterial strains. For instance, compounds structurally similar to this compound have shown inhibition zones indicating significant antibacterial activity. In one study, derivatives with similar structures exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have indicated that modifications to the imidazo[1,2-a]pyrazine core can significantly affect biological activity. For example:

Compound NameStructural FeaturesKey Differences
6,8-Dibromoimidazo[1,2-a]pyrazineSimilar core structure but lacks the methyl esterContains two bromine atoms
Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylateDifferent substitution pattern on the pyrazine ringEthyl group instead of methyl
Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylateShares imidazole core but differs in fused ringContains a pyridine ring instead of pyrazine

These studies emphasize the importance of specific substitutions in enhancing or diminishing antibacterial activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclization reactions involving brominated precursors and amino-pyrazine derivatives. For example, a related imidazo[1,2-a]pyrazine scaffold was synthesized using 2-bromo-1-(6-bromo-3-pyridyl)ethanone and 2-amino-3-methylpyrazine in 2-propanol with sodium bicarbonate at 80°C for 24 hours, achieving a 44.7% yield after purification . Key factors include:

  • Temperature control : Prolonged heating at 80–100°C ensures complete cyclization.
  • Solvent choice : Polar aprotic solvents (e.g., DMFA) or alcohols (2-propanol) improve solubility.
  • Purification : Column chromatography (e.g., 0–5% MeOH/EA) effectively isolates the product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons in the imidazo-pyrazine core resonate between δ 8.0–9.0 ppm, while the methyl ester group appears as a singlet at δ 3.8–4.1 ppm. For example, methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate shows a distinct methyl ester peak at δ 4.05 ppm .
    • ¹³C NMR : The carbonyl carbon of the ester group appears near δ 165–170 ppm .
  • Mass Spectrometry (ESI-MS) : The molecular ion peak ([M+H]⁺) is critical for confirming molecular weight. A related compound, methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate, showed [M+H]⁺ at m/z 400.5 .

Advanced Research Questions

Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR)?

Methodological Answer:

  • Bromo Substitution : The 3-bromo group serves as a site for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For example, methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate was coupled with a furopyridinyl component to yield a bioactive derivative .
  • Ester Functionalization : Hydrolysis of the methyl ester to a carboxylic acid enables conjugation with amines or alcohols, as seen in antiulcer agents derived from imidazo[1,2-a]pyrazines .
  • Scaffold Modification : Replacing pyrazine with pyrimidine or pyridazine alters electronic properties, as demonstrated in Groebke-Blackburn-Bienaymé multicomponent reactions .

Q. What computational strategies predict the reactivity of the bromo substituent in further functionalization?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the bromine atom in imidazo[1,2-a]pyrazines exhibits high electrophilicity, favoring nucleophilic aromatic substitution (SNAr) .
  • Molecular Docking : Models interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis. A related imidazo[1,2-a]pyrazine derivative showed binding affinity to dopamine receptors .
  • Reactivity Descriptors : Fukui indices and local softness quantify site-specific reactivity, guiding functional group introduction .

Q. How can analytical challenges in purity assessment be addressed for this compound?

Methodological Answer:

  • HPLC-PDA : Use reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) to resolve impurities. A related compound achieved >95% purity with tR = 4.21 min .
  • Elemental Analysis : Confirm stoichiometry (C, H, N) within ±0.3% deviation.
  • X-ray Crystallography : Resolves structural ambiguities, as applied to 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, confirming dihedral angles between aromatic systems .

Properties

IUPAC Name

methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-7-11-4-5(9)12(7)3-2-10-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZASZXYSRVGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN2C1=NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857532
Record name Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250444-28-0
Record name Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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